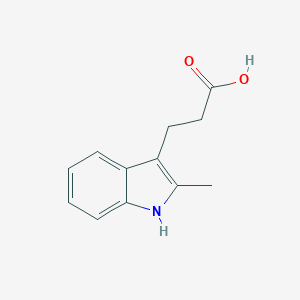

3-(2-methyl-1H-indol-3-yl)propanoic acid

Vue d'ensemble

Description

3-(2-methyl-1H-indol-3-yl)propanoic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Méthodes De Préparation

The synthesis of 3-(2-methyl-1H-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Chemical Properties and Structure

The chemical formula of 3-(2-methyl-1H-indol-3-yl)propanoic acid is , with a molecular weight of approximately 218.25 g/mol. The compound features an indole ring, which is known for its biological activity, making it a valuable scaffold in drug design.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. Indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, indole-based compounds are known to target various signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.

Neuroprotective Effects

Studies have suggested that indole derivatives can offer neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cyclooxygenase (COX), which plays a role in inflammation and pain signaling.

Receptor Modulation

This compound may also interact with various receptors, including the peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for glucose homeostasis and lipid metabolism. Such interactions can influence metabolic diseases like diabetes.

Drug Formulation

The solubility characteristics of this compound indicate its potential for formulation in various drug delivery systems. Its high solubility enhances bioavailability, making it a candidate for oral or injectable formulations.

Toxicological Studies

Understanding the safety profile of this compound is essential for its development as a pharmaceutical agent. Preliminary studies indicate that it may cause skin irritation but has low toxicity levels overall, which is promising for further development.

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Indole derivatives showed significant inhibition of cancer cell lines. |

| Neuroprotection | Compounds exhibited protective effects against oxidative stress in neurons. |

| Enzyme Inhibition | Demonstrated potential as a COX inhibitor, reducing inflammation markers. |

| Receptor Modulation | Interaction with PPARγ suggests metabolic regulatory properties. |

Mécanisme D'action

The mechanism of action of 3-(2-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, it may interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects .

Comparaison Avec Des Composés Similaires

3-(2-methyl-1H-indol-3-yl)propanoic acid can be compared with other indole derivatives, such as:

1H-Indole-3-acetic acid: A plant hormone involved in growth and development.

1H-Indole-3-carboxaldehyde: Known for its antimicrobial and anticancer properties.

2-Hydroxy-3-(1-methyl-1H-indol-3-yl)propanoic acid: Studied for its role in metabolic processes.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

3-(2-Methyl-1H-indol-3-yl)propanoic acid, also known as indole propionic acid (IPA), is a compound that has garnered attention due to its diverse biological activities. This article reviews the existing research on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 189 g/mol. The compound features an indole structure, which is known for its role in various biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against Mycobacterium tuberculosis, where it demonstrated a dose-dependent growth inhibition comparable to that of established antibiotics like pyrazinamide. In vivo studies showed that the compound reduced the bacterial load in mouse models by seven-fold, suggesting its potential as an adjunct therapy in tuberculosis treatment .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It has shown efficacy in protecting neuronal cells from oxidative stress and apoptosis induced by beta-amyloid peptides, which are implicated in Alzheimer's disease. In vitro experiments revealed that IPA could prevent cell death in human neuroblastoma cells exposed to neurotoxic agents .

Antioxidant Activity

This compound exhibits antioxidant properties, which contribute to its neuroprotective effects. It has been demonstrated to scavenge free radicals and reduce lipid peroxidation, thus mitigating oxidative damage in neuronal tissues .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which may be beneficial in treating conditions like Parkinson's disease .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Interaction : The compound may interact with various receptors and enzymes, modulating their activity and influencing cellular signaling pathways.

- Free Radical Scavenging : Its antioxidant capacity allows it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Neurotransmitter Modulation : By inhibiting MAO-B, it increases the availability of neurotransmitters, enhancing synaptic function and potentially improving mood and cognitive functions.

Case Studies and Research Findings

Propriétés

IUPAC Name |

3-(2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCHNOBEGHXCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150482 | |

| Record name | 1H-Indole-3-propanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-87-4 | |

| Record name | 1H-Indole-3-propanoic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC119449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-propanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.